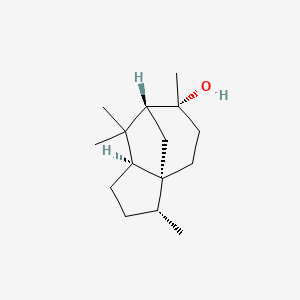

(+)-Cedrol

描述

(+)-Cedrol is a useful research compound. Its molecular formula is C15H26O and its molecular weight is 222.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(+)-Cedrol is a sesquiterpene alcohol found in various essential oils, notably from cedarwood and other aromatic plants. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is , and it possesses a bicyclic structure that allows for interactions with various biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer effects through multiple mechanisms:

- Induction of Apoptosis : Cedrol has been shown to activate the caspase-9-dependent mitochondrial intrinsic pathway of apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and HT29 (colorectal cancer) cells. This activation leads to a decrease in anti-apoptotic proteins like Bcl-2 and XIAP, promoting cell death .

- Cell Cycle Arrest : In colorectal cancer models, cedrol induced cell cycle arrest at the G0/G1 phase by modulating the expression of cyclin D1 and CDK4. The IC50 values for HT29 and CT-26 cells were reported as 138.91 µM and 92.46 µM, respectively .

- Synergistic Effects with Chemotherapy : Cedrol demonstrated a synergistic effect when combined with 5-fluorouracil (5-FU), enhancing the overall efficacy against colorectal cancer cells .

Table 1: Summary of Anticancer Effects of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Apoptosis Induction | Activation of caspase pathways | , |

| Cell Cycle Arrest | G0/G1 phase arrest | |

| Synergism with 5-FU | Enhanced efficacy in CRC therapy |

Cardiovascular Effects

Inhalation studies have indicated that cedrol may influence cardiovascular function by modulating autonomic nervous system activity. Specifically, cedrol inhalation led to a significant reduction in systolic blood pressure (SBP) and increased baroreceptor sensitivity, suggesting potential therapeutic applications for hypertension .

Table 2: Cardiovascular Effects of Cedrol Inhalation

| Parameter | Effect | Statistical Significance |

|---|---|---|

| Systolic Blood Pressure | Decrease during inhalation | |

| Baroreceptor Sensitivity | Increased during inhalation |

Immunomodulatory Activity

Cedrol has been identified as a novel immunomodulator that can desensitize neutrophils to subsequent stimulation by N-formyl peptide. This effect was observed through decreased calcium mobilization in human neutrophils upon pretreatment with cedrol . The ability to modulate immune responses highlights its potential application in inflammatory diseases.

Table 3: Immunomodulatory Effects of this compound

| Effect | Observation | Reference |

|---|---|---|

| Neutrophil Desensitization | Inhibition of Ca²⁺ mobilization | |

| Chemotaxis Inhibition | Reduced chemotactic response |

Antifungal Activity

Recent research has highlighted cedrol's antifungal properties, particularly against pathogenic fungi such as Poria noxius. Cedrol induced apoptosis in these fungi through oxidative stress mechanisms, establishing it as a promising candidate for antifungal therapy .

科学研究应用

Anxiolytic Effects

Recent studies have demonstrated that (+)-cedrol exhibits anxiolytic properties . In a controlled experiment involving male mice, cedrol administered at doses of 1200 mg/kg and 1600 mg/kg significantly increased the time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels. The compound also influenced neurotransmitter levels, elevating serotonin (5-HT) while decreasing dopamine (DA) levels, suggesting a mechanism through which cedrol may exert its anxiolytic effects .

Neuroprotective Effects

Cedrol has been shown to possess neuroprotective properties against neuroinflammation and memory deficits induced by lipopolysaccharides (LPS) in rat models. Treatment with cedrol resulted in improved cognitive function as evidenced by increased time and distance traveled in target quadrants during memory tests. These findings highlight cedrol's potential as a therapeutic agent for neurodegenerative conditions .

Colorectal Cancer Inhibition

This compound has demonstrated significant anticancer activity , particularly against colorectal cancer (CRC). In vitro studies revealed that cedrol inhibited the proliferation of CRC cell lines (HT-29 and CT-26) in a dose-dependent manner with IC50 values of 138.91 µM and 92.46 µM, respectively. The mechanism involves cell cycle arrest at the G0/G1 phase and induction of apoptosis through both extrinsic and intrinsic pathways. Furthermore, cedrol showed synergistic effects when combined with the chemotherapeutic agent 5-fluorouracil (5-FU), enhancing overall anticancer efficacy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 138.91 | Apoptosis induction, cell cycle arrest |

| CT-26 | 92.46 | Apoptosis induction, cell cycle arrest |

Antifungal Activity

Research has identified this compound as an effective antifungal agent against Pestalotiopsis noxius. The compound induces apoptosis in fungal cells by activating caspase pathways and increasing cytochrome c release, which suggests potential applications in agricultural settings for managing fungal infections .

Metabolic Effects

Studies indicate that cedrol can positively influence metabolic health by ameliorating high-fat diet-induced obesity in animal models. It effectively reduced body weight gain and visceral fat accumulation, presenting a promising avenue for obesity management and metabolic syndrome interventions .

Respiratory Applications

Cedrol has shown potential in respiratory health as well. Direct inhalation studies revealed its effects on the pulmonary system, suggesting possible applications in treating respiratory conditions such as hypertension through modulation of autonomic responses .

化学反应分析

Suárez Oxidation

(+)-Cedrol undergoes iodine-mediated oxidation under Suárez conditions to form strained tetrahydrofuran (THF) intermediates. This reaction proceeds via radical mechanisms:

-

Reagents : I₂ (iodine), PhI(OAc)₂ (iodobenzene diacetate)

-

Product : THF-containing cedrene derivative

RuO₄-Mediated Triple Oxidation

RuO₄, generated in situ from RuCl₃·xH₂O and KBrO₃, cleaves cedrol derivatives in a controlled manner:

-

Reagents : RuCl₃·xH₂O, KBrO₃

-

Product : Ketone lactone (e.g., compound 11 )

-

Key Outcome : Simultaneous oxidation of three distinct C–H bonds

Table 1: Oxidation Pathways of this compound Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suárez Oxidation | I₂, PhI(OAc)₂ | THF intermediate | 93% |

| Triple Oxidation | RuCl₃·xH₂O, KBrO₃, hv | Ketone lactone (11 ) | 67%* |

*Yield reported for initial acetoxy cedrene formation .

Borohydride Reduction

Ketone derivatives of cedrol are stereoselectively reduced to secondary alcohols:

-

Reagents : NaBH₄ (sodium borohydride)

-

Product : Alcohol (e.g., compound 9 )

Acetylation

The strained THF intermediate undergoes acetylation to stabilize the structure:

-

Reagents : Ac₂O (acetic anhydride), H₃PO₄

-

Product : Acetoxy cedrene (7 )

Hydroboration-Oxidation

Cedrol derivatives participate in hydroboration followed by chromium-based oxidation:

-

Step 1 : BH₃·THF (hydroboration)

-

Step 2 : CrO₃·2pyr (Collins reagent)

-

Product : Ketone (8 )

Biochemical Interaction Pathways

While not traditional "chemical reactions," this compound modulates biochemical pathways in biological systems:

属性

IUPAC Name |

(1R,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURIXNDRWRAFU-BUONHZGMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]13CC[C@@]([C@H](C3)C2(C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。